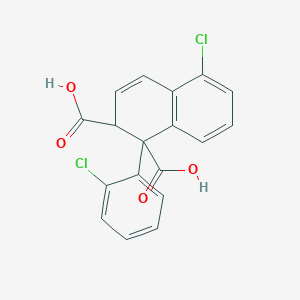
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid is an organic compound with a complex structure It features a naphthalene core with two carboxylic acid groups and chlorine atoms attached to the naphthalene and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid groups to alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives might be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research might investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated naphthalene derivatives and dihydronaphthalene dicarboxylic acids. Examples might include:
- 5-Chloro-1-(2-bromophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
Uniqueness
The uniqueness of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific research applications.
Properties
CAS No. |
93203-79-3 |
|---|---|
Molecular Formula |
C18H12Cl2O4 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-chloro-1-(2-chlorophenyl)-2H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H12Cl2O4/c19-14-7-3-5-11-10(14)8-9-13(16(21)22)18(11,17(23)24)12-4-1-2-6-15(12)20/h1-9,13H,(H,21,22)(H,23,24) |
InChI Key |
RTQYEBUBEBWCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2(C(C=CC3=C2C=CC=C3Cl)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
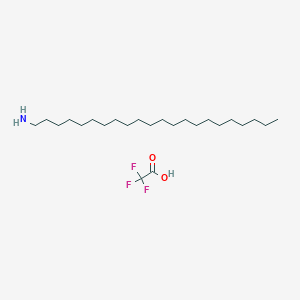
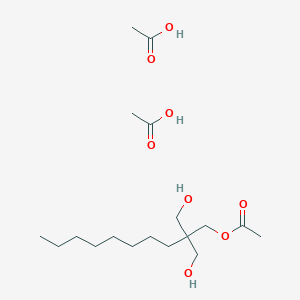

![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
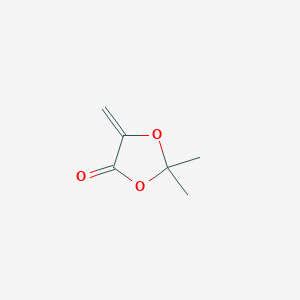
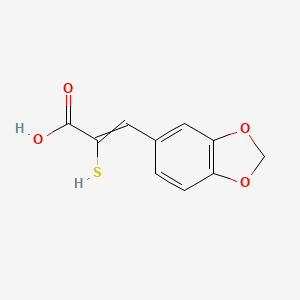
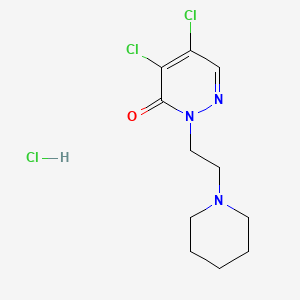

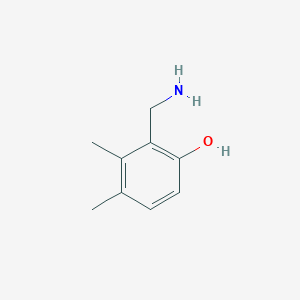

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
